molecular formula C10H13BrClNO3 B1525966 2-Amino-3-(5-bromo-2-methoxyphenyl)propanoic acid hydrochloride CAS No. 1354950-21-2

2-Amino-3-(5-bromo-2-methoxyphenyl)propanoic acid hydrochloride

Cat. No. B1525966
M. Wt: 310.57 g/mol
InChI Key: IKEWKIXUQLUDMO-UHFFFAOYSA-N
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Description

2-Amino-3-(5-bromo-2-methoxyphenyl)propanoic acid hydrochloride, also known as Br-AIBA-HCl, is a chemical compound with potential applications in various fields of research and industry. It has a molecular weight of 310.57 g/mol .


Molecular Structure Analysis

The molecular formula of this compound is C10H13BrClNO3 . This indicates that it contains 10 carbon atoms, 13 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 310.57 g/mol . The storage recommendation for this compound is in an inert atmosphere at room temperature .

Scientific Research Applications

Metabolic Studies

  • Metabolism in Rats : A study by Kanamori et al. (2002) investigated the metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats. This research identified various metabolites, suggesting multiple metabolic pathways. Although it does not directly study 2-Amino-3-(5-bromo-2-methoxyphenyl)propanoic acid hydrochloride, it provides insights into the metabolic processes of structurally similar compounds (Kanamori et al., 2002).

Synthesis and Chemical Properties

  • Synthesis Techniques : Ai (2002) discusses the synthesis of a compound closely related to 2-Amino-3-(5-bromo-2-methoxyphenyl)propanoic acid hydrochloride, focusing on its efficient production. This research is valuable for understanding the synthesis methods that might be applicable to the compound (Ai, 2002).

Applications in Material Science

  • Corrosion Control in Metals : Bentiss et al. (2009) explored the use of a similar compound, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, for inhibiting corrosion in metals. This study indicates the potential of structurally similar compounds, including 2-Amino-3-(5-bromo-2-methoxyphenyl)propanoic acid hydrochloride, in industrial applications (Bentiss et al., 2009).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-amino-3-(5-bromo-2-methoxyphenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3.ClH/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14;/h2-4,8H,5,12H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEWKIXUQLUDMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(5-bromo-2-methoxyphenyl)propanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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